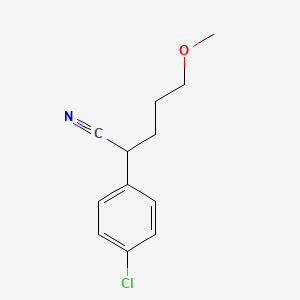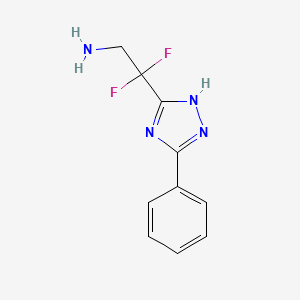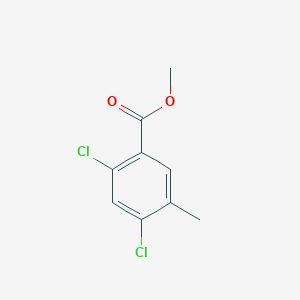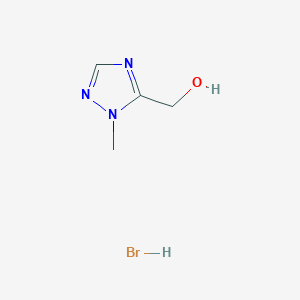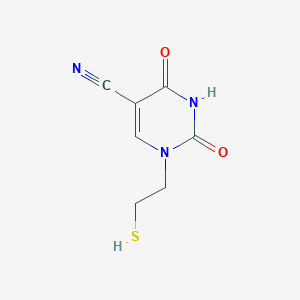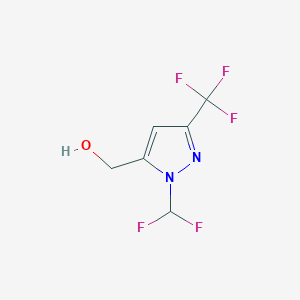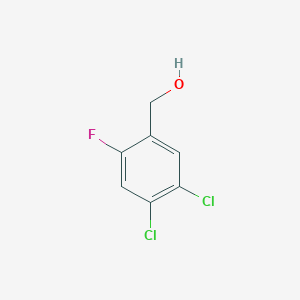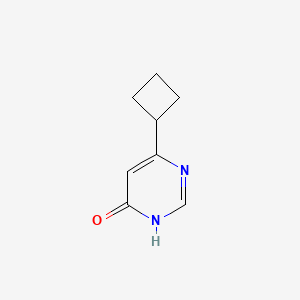
6-Cyclobutylpyrimidin-4-ol
Übersicht
Beschreibung
6-Cyclobutylpyrimidin-4-ol is a chemical compound with the CAS Number: 1423024-50-3 . It has a molecular weight of 150.18 and its IUPAC name is 6-cyclobutyl-4-pyrimidinol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O/c11-8-4-7 (9-5-10-8)6-2-1-3-6/h4-6H,1-3H2, (H,9,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 150.18 .Relevant Papers While the search results did not yield any papers specifically related to this compound, there are papers discussing the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These might provide useful context or background information.
Wissenschaftliche Forschungsanwendungen
1. DNA Photolyase Studies
- 6-Cyclobutylpyrimidin-4-ol derivatives, specifically cyclobutylpyrimidine dimers (CPDs), are crucial in understanding the repair mechanisms of DNA photolyase. Studies using fluorescent adenine analogues like 6MAP and 2-aminopurine have provided insights into how DNA photolyase recognizes and binds its substrate for direct repair upon absorption of visible light. This research contributes to a deeper understanding of the structural disruption around CPDs when bound by photolyase, aiding in the exploration of DNA stability and repair mechanisms (Yang, Matsika, & Stanley, 2007).
2. Laser Photochemistry of DNA
- Investigations into the formation of cyclobutylpyrimidine dimers in DNA have been conducted using high-intensity laser radiation. These studies reveal insights into the two-photon absorption by DNA and the generation of CPDs, enhancing our understanding of DNA damage under various light intensities and the potential mechanisms of DNA strand breaks (Hefetz et al., 1990).
3. Nucleoside Activation and Functionalization
- Research on osmium-promoted sigma-bond activation reactions in nucleosides, including derivatives of 6-phenylpurine and 4-phenylpyrimidine, has expanded the understanding of how to selectively activate various bonds in nucleobases. This contributes to the development of novel methodologies for the orthogonal functionalization of oligonucleotides, offering potential applications in bioorganic chemistry and drug development (Valencia et al., 2020).
4. Antimicrobial and Antiviral Research
- Several studies have been conducted on derivatives of this compound to evaluate their antimicrobial and antiviral properties. For instance, certain derivatives have shown inhibitory effects on the replication of herpes viruses, retroviruses, and Mycobacterium tuberculosis, suggesting their potential as antiviral and anti-tubercular agents (Holý et al., 2002); (Erkin et al., 2021).
5. Plant Growth Stimulation
- In agricultural research, certain derivatives of 6-methylpyrimidine-4-ol, including those with pyrazole, 1,2,4-triazole, and pyridazine moieties, have shown promising results as plant growth stimulants. This opens avenues for their use in enhancing agricultural productivity (Yengoyan et al., 2020).
Wirkmechanismus
Target of Action:
6-Cyclobutylpyrimidin-4-ol (CAS Number: 1423024-50-3) is a chemical compound with the IUPAC name “6-cyclobutyl-4-pyrimidinol”
Mode of Action:
The mode of action likely involves inhibiting enzymes such as adenosine deaminase and phosphodiesterase. By doing so, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet function by blocking the release of arachidonic acid from membrane phospholipids and reducing thromboxane A2 activity .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action, efficacy, and stability.
: Life Chemicals Inc. - this compound : DrugBank - Dipyridamole Mechanism of Action
Eigenschaften
IUPAC Name |
4-cyclobutyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKBSKWXGWARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



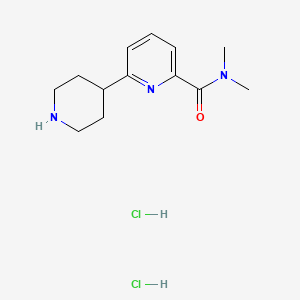

![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)
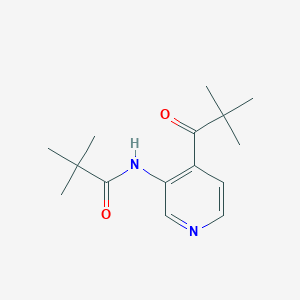

![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)
